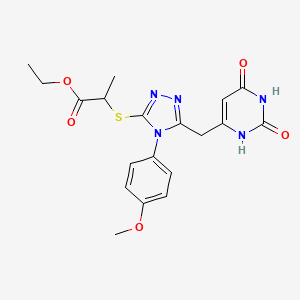

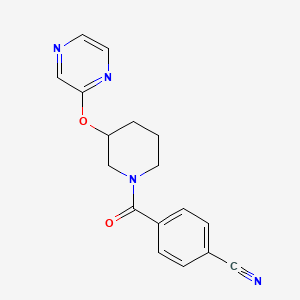

![molecular formula C9H8Cl2N4O2 B2899611 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide CAS No. 69211-05-8](/img/structure/B2899611.png)

2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

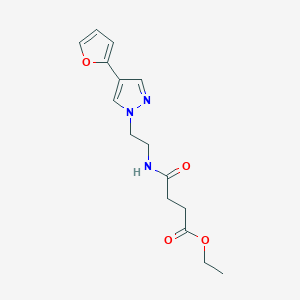

“2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide” is a chemical compound . It is also known as (2,5-Dichlorophenyl)hydrazine . The molecular formula of this compound is C6H6Cl2N2 . The molecular weight of this compound is 177.031 .

Synthesis Analysis

The synthesis of similar compounds has been studied . The procedure for the synthesis of 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids was expanded, and their intramolecular cyclization in the presence of propionic anhydride was studied . The synthesized compounds were evaluated for their anti-inflammatory activity and acute toxicity .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of (2,5-Dichlorophenyl)hydrazine, a similar compound, have been studied . It is a solid at room temperature . The melting point of this compound is between 102-103.5°C .科学研究应用

Anti-Inflammatory Activity

Synthesis and Cyclization: Researchers have expanded the substrate scope for synthesizing this compound and studied its intramolecular cyclization using propionic anhydride . The cyclization process is crucial for obtaining the desired structure.

Anti-Inflammatory Properties: Some derivatives of this compound exhibit significant anti-inflammatory activity, comparable to or even exceeding that of medically used reference drugs. This property makes it a potential candidate for further exploration in drug development .

COX-2 Inhibition

Another interesting application involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. Here’s what we know:

- Derivatives of 2-(2,4-Dichlorophenoxy)acetic Acid : Researchers have synthesized a series of derivatives related to 2-(2,4-dichlorophenoxy)acetic acid. These compounds selectively inhibit COX-2, which is associated with inflammation. The addition of the hydrazinylidene group enhances their potential as anti-inflammatory agents .

Structural Modification Potential

The scaffold of 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide allows for structural modifications. Here’s why it’s interesting:

Versatile Scaffolds: The compound’s structure can be modified both during initial assembly and through subsequent transformations. This flexibility is essential for designing new biologically active compounds .

Pharmacophoric Fragment: The presence of the 2,4-dioxobutanoic acid fragment is pharmacophorically important. Researchers can explore various modifications while retaining this core structure .

未来方向

The future directions of research on “2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide” and similar compounds could involve further studies on their synthesis, properties, and potential applications. For example, the anti-inflammatory activity and acute toxicity of similar compounds have been evaluated , suggesting potential applications in the field of medicine.

属性

IUPAC Name |

2-[(2,5-dichlorophenyl)hydrazinylidene]propanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O2/c10-4-1-2-5(11)6(3-4)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWOBXIUAEVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN=C(C(=O)N)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)

![2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2899541.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)

![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)

![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)